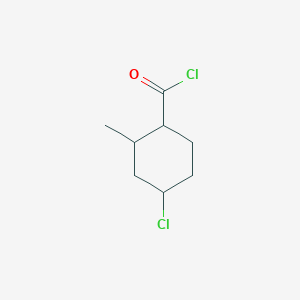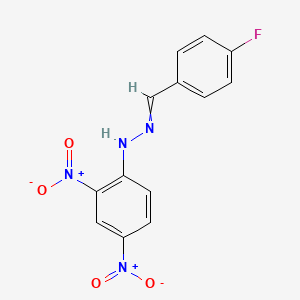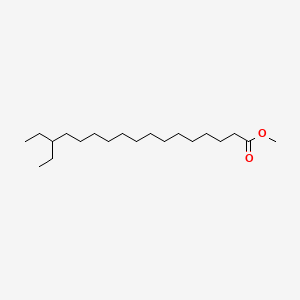
Methyl 15-ethylheptadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 15-ethylheptadecanoate: is an organic compound with the molecular formula C20H40O2 . It is an ester derived from heptadecanoic acid and methanol. This compound is characterized by its long carbon chain and the presence of an ethyl group at the 15th carbon position, making it a branched fatty acid methyl ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 15-ethylheptadecanoate can be synthesized through the esterification of 15-ethylheptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the transesterification of triglycerides containing 15-ethylheptadecanoic acid with methanol. This process is catalyzed by either an acid or a base, with sodium methoxide being a common choice for base-catalyzed reactions. The reaction is conducted at elevated temperatures and pressures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 15-ethylheptadecanoate can undergo oxidation reactions, particularly at the ethyl group and the terminal methyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
Methyl 15-ethylheptadecanoate has several applications in scientific research:
Chemistry: It is used as a reference standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: It serves as a model compound for studying the metabolism of branched-chain fatty acids in biological systems.
Medicine: Research on this compound includes its potential use as a biomarker for certain metabolic disorders.
Industry: It is utilized in the production of biodiesel and as a lubricant additive due to its favorable physical properties.
Mecanismo De Acción
The mechanism of action of methyl 15-ethylheptadecanoate involves its interaction with enzymes that metabolize fatty acids. It is primarily metabolized by fatty acid synthase and other related enzymes, leading to the formation of various metabolites that participate in cellular energy production and lipid biosynthesis.
Comparación Con Compuestos Similares
Methyl heptadecanoate: Similar in structure but lacks the ethyl group at the 15th carbon position.
Methyl 15-methylheptadecanoate: Contains a methyl group instead of an ethyl group at the 15th carbon position.
Methyl stearate: A straight-chain fatty acid methyl ester without any branching.
Uniqueness: Methyl 15-ethylheptadecanoate is unique due to the presence of the ethyl group at the 15th carbon position, which imparts distinct physical and chemical properties compared to its straight-chain and other branched counterparts. This branching can affect its melting point, solubility, and reactivity, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
55124-96-4 |
|---|---|
Fórmula molecular |
C20H40O2 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
methyl 15-ethylheptadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-19(5-2)17-15-13-11-9-7-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3 |
Clave InChI |
QZZDNGBEDAGNHK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CCCCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


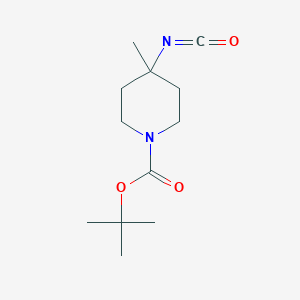
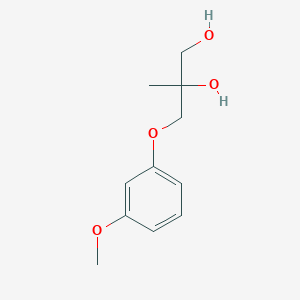
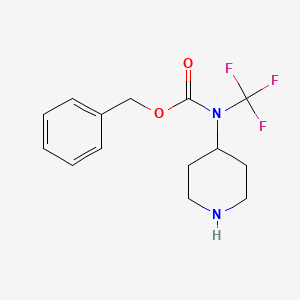
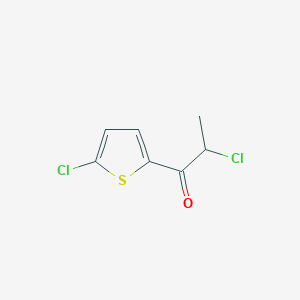
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13950571.png)




![1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13950588.png)
